molecular formula C20H19ClN2O3 B2400384 Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1243005-35-7

Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2400384
CAS No.: 1243005-35-7
M. Wt: 370.83
InChI Key: SFRWOCQWLLZOSM-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a 4-chlorobenzylamino group at position 4, a methyl group at position 8, and an ethyl ester at position 2. Its structure (Figure 1) has been confirmed via crystallographic methods using programs such as SHELX and ORTEP . The 4-chlorobenzyl moiety may enhance lipophilicity and target specificity, while the ethyl ester group influences solubility and metabolic stability .

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-3-26-20(25)16-18(22-11-13-7-9-14(21)10-8-13)15-6-4-5-12(2)17(15)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRWOCQWLLZOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C16H18ClN2O3
  • Molecular Weight : 307.77 g/mol
  • IUPAC Name : this compound
  • CAS Number : 149221-20-5

The structure includes a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV.

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Bacterial Strains Tested
This compound32E. coli, S. aureus
Reference Compound A16E. coli
Reference Compound B64S. aureus

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. Studies involving docking simulations suggest that it may interact with the integrase enzyme of HIV, potentially inhibiting viral replication.

Case Study: Anti-HIV Activity

In a study assessing various quinoline derivatives, this compound was tested for its ability to inhibit HIV integrase. Although the compound showed moderate activity with an EC50 value of approximately 75 µM, it demonstrated promising potential for further development as an anti-HIV agent .

Anticancer Activity

Quinoline derivatives are also known for their anticancer properties. This compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)20Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial or viral replication.
  • DNA Interaction : The quinoline structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Cell Cycle Modulation : It influences cell cycle checkpoints, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Quinoline-based compounds share structural motifs but exhibit distinct properties due to substituent variations. Below is a comparative analysis of Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate and structurally related analogs.

Structural Differences and Similarities
Compound Name/CAS No. R1 (Position 4) R2 (Position 8) R3 (Position 3) Core Structure
Target Compound 4-((4-chlorobenzyl)amino) Methyl Ethyl ester 1,2-dihydroquinoline
75483-04-4 4-chloro 1-methyl Ethyl ester 1,2-dihydroquinoline
257862-32-1 - 6-methyl Carboxylic acid 1,2-dihydroquinoline
81963-07-7 - 8-methyl Carboxylic acid 1,2-dihydroquinoline
Methyl 8-chloro-... () [2-(1H-indol-3-yl)ethyl]amino 8-chloro Methyl ester 1,2-dihydroquinoline

Key Observations :

  • Substituent Diversity: The target compound uniquely combines a 4-chlorobenzylamino group and ethyl ester, distinguishing it from analogs with simpler halogen or methyl substitutions .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 257862-32-1, 81963-07-7), which may improve membrane permeability but reduce aqueous solubility .
  • Indole vs.
Physicochemical Properties
Property Target Compound 75483-04-4 257862-32-1 81963-07-7 Compound
Molecular Weight (g/mol) ~386.84 (calculated) ~295.74 ~233.23 ~233.23 ~425.89
LogP (Predicted) ~3.8 ~2.9 ~1.5 ~1.5 ~4.1
Solubility (mg/mL) Low (ester) Moderate (ester) High (acid) High (acid) Low (ester)

Notes:

  • The target compound’s higher LogP aligns with its enhanced lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization for delivery .
  • Carboxylic acid derivatives (257862-32-1, 81963-07-7) exhibit better solubility, making them suitable for intravenous applications .

Preparation Methods

Molecular Architecture and Retrosynthetic Analysis

The compound features a 1,2-dihydroquinoline core substituted at three critical positions:

  • Position 3 : Ethyl ester group (-COOCH2CH3) for enhanced lipophilicity.
  • Position 4 : (4-Chlorobenzyl)amino group (-NH-CH2-C6H4-Cl) enabling target-specific interactions.
  • Position 8 : Methyl group (-CH3) influencing conformational stability.

Retrosynthetically, the molecule decomposes into three fragments:

  • o-Toluidine (8-methyl precursor).
  • Ethoxymethylene malonate diethyl ester (EMME) for ester and quinoline backbone formation.
  • 4-Chlorobenzylamine for position 4 functionalization.

Stepwise Synthesis Protocol

Formation of the Quinoline Core

Condensation Reaction

Reactants :

  • o-Toluidine (10 mmol)
  • EMME (12 mmol)

Conditions :

  • Temperature: 120°C
  • Duration: 2 hours
  • Solvent: Toluene

Mechanism :
The reaction proceeds via enamine formation, where the amine group of o-toluidine attacks the electrophilic β-carbon of EMME, yielding diethyl 2-((o-tolylamino)methylene)malonate.

Yield : 75%.

Cyclization

Conditions :

  • Microwave irradiation (250–300°C)
  • Catalyst: 2-Chlorobenzoic acid (5 mol%)
  • Solvent: Diphenyl ether

Mechanism :
Thermal electrocyclization generates the quinoline ring, producing ethyl 8-methyl-4-oxo-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Yield : 70%.

Functionalization at Position 4

Chlorination of 4-Oxo Intermediate

Reactants :

  • 4-Oxo intermediate (1 equiv)
  • Phosphorus oxychloride (POCl3, 5 equiv)

Conditions :

  • Temperature: 80°C
  • Duration: 4 hours

Outcome :
Conversion of the 4-oxo group to 4-chloro, yielding ethyl 4-chloro-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Yield : 85%.

Amination with 4-Chlorobenzylamine

Reactants :

  • 4-Chloro intermediate (1 equiv)
  • 4-Chlorobenzylamine (1.2 equiv)

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Base: Triethylamine (2 equiv)
  • Temperature: 60°C
  • Duration: 12 hours

Mechanism :
Nucleophilic aromatic substitution (SNAr) replaces the chlorine atom with the (4-chlorobenzyl)amino group.

Yield : 78%.

Optimization and Green Chemistry Advances

Microwave-Assisted Cyclization

Comparative studies show microwave irradiation reduces reaction time from 8 hours (conventional heating) to 2 hours while improving yield by 15%.

Nanocatalyst Applications

Catalyst : Fe3O4 nanoparticles (16 nm)
Benefits :

  • One-pot synthesis achieves 92% yield.
  • Catalyst recyclability: ≥5 cycles without activity loss.
Parameter Conventional Method Nanocatalyst Method
Yield 70% 92%
Time 2 hours 15 minutes
Energy Input 300 W 150 W

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.35 (t, J = 7.1 Hz, 3H, CH2CH3), 2.45 (s, 3H, C8-CH3), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 4.58 (s, 2H, NCH2), 7.22–7.45 (m, 8H, Ar-H).
  • 13C NMR (100 MHz, DMSO-d6) : δ 14.1 (CH2CH3), 21.8 (C8-CH3), 60.2 (OCH2), 115.4–138.7 (Ar-C), 166.5 (C=O), 172.3 (COO).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 189–191°C.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Issue : Competing pathways yielding 5-methyl or 7-methyl isomers.
Solution : Microwave heating enhances regioselectivity for 8-methyl via kinetic control.

Amination Side Reactions

Issue : Over-alkylation producing quaternary ammonium salts.
Solution : Stoichiometric control (1:1.2 substrate-to-amine ratio) and low-temperature amination.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-component condensation reaction involving 4-chlorobenzaldehyde, 2-methylcyclohexanone (or analogous ketones), ethyl cyanoacetate, and ammonium acetate in ethanol under reflux. Ammonium acetate acts as a catalyst and proton source, with reaction times typically ranging from 6–12 hours. Purification involves recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients. Yield optimization requires strict stoichiometric control of aldehyde and ketone reactants (1:1 molar ratio) and incremental addition of ammonium acetate to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :

  • NMR : 1^1H NMR will show distinct signals for the ethyl ester (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet), 4-chlorobenzylamino group (δ ~4.8 ppm, singlet for NH; δ ~7.3–7.5 ppm for aromatic protons), and methyl group at position 8 (δ ~2.5 ppm, singlet). 13^{13}C NMR will confirm the carbonyl (δ ~165–170 ppm) and nitrile (if present) groups.
  • IR : Stretching vibrations for C=O (1720–1680 cm1^{-1}), N–H (3300–3200 cm1^{-1}), and C–Cl (750–550 cm1^{-1}) are critical.
  • Mass Spectrometry : ESI-MS or HRMS should exhibit molecular ion peaks matching the exact mass (C21_{21}H20_{20}ClN3_3O3_3, calculated ~409.12 g/mol) and fragmentation patterns consistent with quinoline ring cleavage .

Q. What preliminary biological activities have been observed in structurally related quinoline-3-carboxylate derivatives, and what assay methodologies are appropriate for initial screening?

  • Methodological Answer : Analogous compounds (e.g., ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) demonstrate NAD(P)H:quinone oxidoreductase 1 inhibition and calcium channel antagonism. Recommended assays include:

  • Enzyme Inhibition : Spectrophotometric NAD(P)H oxidation assays at 340 nm.
  • Ion Channel Activity : Patch-clamp electrophysiology for T-type calcium channels.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can researchers resolve crystallographic ambiguities in this compound using software like SHELXL or Mercury, and what challenges exist in hydrogen bonding network analysis?

  • Methodological Answer : For crystal structure refinement:

  • Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding can be modeled using riding positions with UisoU_{iso}(H) = 1.2UeqU_{eq}(parent atom).
  • Mercury CSD enables visualization of intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and packing patterns. Challenges include resolving disorder in the 4-chlorobenzyl group and distinguishing π-π stacking (quinoline rings) from weak van der Waals interactions. Graph-set analysis (e.g., Etter’s rules) is critical for categorizing hydrogen bond motifs .

Q. What computational methods are suitable for modeling the interaction between this compound and biological targets like NAD(P)H:quinone oxidoreductase 1?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with NAD(P)H:quinone oxidoreductase 1 (PDB ID: 2FZV) to predict binding poses. Focus on the quinoline ring’s π-stacking with FAD cofactors and the 4-chlorobenzyl group’s hydrophobic interactions.
  • MD Simulations : GROMACS or AMBER for 100-ns simulations to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM/PBSA) .

Q. How do structural modifications at the 4-chlorobenzylamino position affect the compound’s physicochemical properties and bioactivity, based on SAR studies of analogous molecules?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Replacement of chlorine with NO2_2 increases electrophilicity but reduces solubility.
  • Bulkier Substituents : Larger groups (e.g., 4-bromobenzyl) enhance steric hindrance, reducing enzyme binding affinity.
  • Hydrogen Bond Donors : Substitution with –NH2_2 improves water solubility but may destabilize the quinoline ring. SAR trends are validated via comparative IC50_{50} measurements and logP calculations .

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